N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide
CAS No.: 314028-72-3
Cat. No.: VC21436076
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314028-72-3 |
|---|---|
| Molecular Formula | C22H19N3O5 |
| Molecular Weight | 405.4g/mol |
| IUPAC Name | N-[(E)-3-(furan-2-ylmethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+ |
| Standard InChI Key | UVOVORPKWBEAJW-DEDYPNTBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3 |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Introduction
This compound is a synthetic organic molecule characterized by the following structural features:
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A furylmethyl group, which is derived from furan, a heterocyclic aromatic compound.
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A nitrophenyl group, which contains a nitro-substituted benzene ring.
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An amide bond, linking the vinyl group to a methylbenzamide moiety.
Such compounds are often synthesized for their potential biological activity, including antimicrobial, anticancer, or other pharmacological properties.
Molecular Features
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Functional Groups: The compound contains amide, nitro, and furan groups, which are known to influence its reactivity and biological interactions.
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Conjugated System: The vinyl linkage between the nitrophenyl and benzamide groups suggests significant conjugation, potentially affecting its electronic properties.
Pharmacological Activity
Compounds with similar structures are often studied for:
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Antimicrobial Properties: Nitroaromatic compounds are known for their activity against bacteria and fungi.
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Anticancer Potential: The conjugated system may allow interaction with biological macromolecules like DNA or enzymes.
Material Science
The compound's conjugated structure could make it relevant in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors.
Synthesis
The compound could be synthesized via:
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Coupling reactions between furylmethylamine and a nitrophenyl vinyl precursor.
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Formation of the amide bond using standard peptide coupling agents like EDC or DCC.
Characterization Techniques
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NMR Spectroscopy: To confirm the structure by identifying chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like amides and nitro groups.
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X-ray Crystallography: For detailed structural analysis.
Research Outlook
Further studies could focus on:
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Evaluating the compound's biological activity through in vitro assays.
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Investigating its interaction with biological targets using molecular docking studies.
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Exploring modifications to enhance solubility or bioavailability.
If you have more specific questions or need tailored insights about this compound, feel free to ask!
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